molecular formula C7H7N3 B132443 Imidazo[1,2-a]pyridin-3-amine CAS No. 28036-33-1

Imidazo[1,2-a]pyridin-3-amine

Cat. No. B132443
CAS RN: 28036-33-1
M. Wt: 133.15 g/mol
InChI Key: RTOFMMILZZGGNS-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest due to their diverse range of biological activities and their presence in various natural products and pharmaceuticals. The core structure consists of a pyridine ring fused with an imidazole ring, which can be further substituted to yield a variety of derivatives with different properties and activities .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through several methods. One approach involves a one-pot regiospecific synthesis that is metal-free and allows for the formation of C-N, C-O, and C-S bonds using ynals, pyridin-2-amines, and alcohols or thiols . Another efficient route is the one-pot synthesis via an Ortoleva-King reaction, which starts with 2-aminopyridines and acetophenones and has been optimized to produce imidazo[1,2-a]pyridines in moderate yields . Additionally, palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles has been used to synthesize imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines, demonstrating the versatility of the synthetic methods . Copper-catalyzed tandem oxidative C–H amination/cyclizations have also been employed for direct access to imidazo[1,2-a]pyridines . Moreover, a transition-metal-free sp3 C-H amination reaction has been established for imidazo[1,5-a]pyridine synthesis using molecular iodine .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by the fusion of an imidazole ring with a pyridine ring. This bicyclic system can be further functionalized at various positions to alter its physical and chemical properties. The presence of nitrogen atoms in the rings contributes to the basicity and potential for hydrogen bonding, which are important for the interaction with biological targets .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions due to their reactive sites. For instance, the synthesis of 3-formyl imidazo[1,2-a]pyridines has been achieved under Cu-catalyzed aerobic oxidative conditions, showcasing the reactivity of the C-H bonds and the potential for introducing formyl groups . Additionally, the synthesis of polycyclic imidazo[1,2-a]pyridine analogs involves oxidative intramolecular C–H amination, indicating the ability of these compounds to form more complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines are influenced by their molecular structure and the substituents present. For example, products containing a 2-(2'-hydroxyphenyl) substituent undergo excited state intramolecular proton transfer (ESIPT) in certain solvents, which affects their emission characteristics and makes them interesting for optical applications . The synthesis of imidazo[1,2-a]pyridines without any deliberate addition of catalyst in water has also been reported, highlighting the potential for environmentally friendly synthetic methods . Furthermore, the synthesis and evaluation of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents demonstrate the relevance of these compounds in medicinal chemistry .

Scientific Research Applications

Synthesis and Catalysis

  • Imidazo[1,2-a]pyridines can be synthesized via copper-catalyzed tandem imine formation and intramolecular aerobic oxidative C–H bond amination/cyclizations. This method provides a range of imidazo[1,2-a]pyridines with good to excellent yields (Pericherla et al., 2013).
  • A Cu-catalyzed synthesis approach for 3-formyl imidazo[1,2-a]pyridines using ethyl tertiary amines as carbon sources under aerobic oxidative conditions was developed. This process reported a novel activation mode for ethyl tertiary amines (Rao et al., 2017).
  • A metal-free, three-component reaction for constructing imidazo[1,2-a]pyridines has been achieved. This method facilitates C-N, C-O, and C-S bond formation using ynals, pyridin-2-amines, and alcohols or thiols (Cao et al., 2014).

Medicinal Chemistry and Biological Activity

  • The pharmacological properties of imidazo[1,2-a]pyridine analogues have been studied, focusing on enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).
  • The design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2-a]pyridines for targeting the adenosine receptor A2A demonstrated how an exocyclic amine can enhance affinity towards this receptor (Boulahjar et al., 2018).

Green Chemistry and Efficient Synthesis Methods

  • An efficient solvent-free method for synthesizing imidazo[1,2-a]pyridine derivatives has been developed, using heterocyclic ketene aminals and β-oxodithioesters with aldehydes under solvent-free conditions. This green chemistry approach ensures high regioselectivity and short reaction times (Wen et al., 2012).
  • Microwave-assisted solvent-free synthesis of imidazo[1,2-a]pyridines via a three-component reaction represents an efficient approach with good functional group tolerance, contributing to greener synthesis methods (Zhang & Jiang, 2015).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

imidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-5-9-7-3-1-2-4-10(6)7/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOFMMILZZGGNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00330753
Record name imidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridin-3-amine

CAS RN

28036-33-1
Record name imidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminoimidazo[1,2-a]pyridine
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Synthesis routes and methods

Procedure details

To a suspension of amino-pyridine derivative Gen-1 (1 eq.) in toluene are added the aldehyde RzCHO (1 eq.) and benzotriazole (1 eq.). The mixture is stirred at r.t. overnight. Additional aldehyde reagent (0.06 eq.) and benzotriazole (0.06 eq.) are added. After 4 h stirring, potassium cyanide (1.2 eq.) is added, followed by EtOH. The reaction mixture is stirred at r.t. for 5 days. The crude product mixture is then quenched with a 3 M NaOH solution. Solvents are evaporated carefully in vacuo. The residue is diluted with water and EtOAc. The aqueous layer is extracted with EtOAc. The combined organic layers are washed with water and brine, dried over Na2SO4 and concentrated in vacuo. The crude product mixture is dissolved in EtOH and carefully added to a solution of acetyl chloride (2.1 eq.) in EtOH at 0° C. The resulting reaction mixture is stirred at r.t. overnight and then concentrated to dryness to afford the corresponding imidazo[1,2-a]pyridin-3-ylamine as hydrochloride salt.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Imidazo[1,2-a]pyridin-3-amine
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Imidazo[1,2-a]pyridin-3-amine
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Imidazo[1,2-a]pyridin-3-amine

Citations

For This Compound
171
Citations
ML Bode, D Gravestock, SS Moleele… - Bioorganic & medicinal …, 2011 - Elsevier
During random screening of a small in-house library of compounds, certain substituted imidazo[1,2-a]pyridines were found to be weak allosteric inhibitors of HIV-1 reverse transcriptase (…
Number of citations: 127 www.sciencedirect.com
NM Shukla, DB Salunke, E Yoo, CA Mutz… - Bioorganic & medicinal …, 2012 - Elsevier
We sought to explore the imidazo[1,2-a]pyridin-3-amines for TLR7 (or 8)-modulatory activities. This chemotype, readily accessed via the Groebke–Blackburn–Bienaymé multi-…
Number of citations: 128 www.sciencedirect.com
J Dam, Z Ismail, T Kurebwa, N Gangat… - European journal of …, 2017 - Elsevier
A small library of novel copper and zinc imidazo[1,2-a]pyridine complexes have been synthesized. Their structures were confirmed by X-ray diffraction crystallography and a selection of …
Number of citations: 69 www.sciencedirect.com
G Dhanalakshmi, M Ramanjaneyulu… - Acta Crystallographica …, 2018 - scripts.iucr.org
In the title imidazo[1,2-a]pyridine derivatives, N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine, C19H23N3O, (I), and N-tert-butyl-2-[4-(dimethylamino)phenyl]…
Number of citations: 6 scripts.iucr.org
P Wu, WE Bjørn-Yoshimoto, M Staudt… - ACS Chemical …, 2019 - ACS Publications
In the present study, screening of a library of 49,087 compounds at the excitatory amino acid transporter subtype 3 (EAAT3) led to the identification of 2-(furan-2-yl)-8-methyl-N-(o-tolyl)…
Number of citations: 10 pubs.acs.org
RB Lacerda, CKF de Lima, LL da Silva… - Bioorganic & medicinal …, 2009 - Elsevier
We describe herein the design, synthesis and pharmacological evaluation of novel 3-arylamine-imidazo[1,2-a]pyridine derivatives structurally designed as novel symbiotic prototypes …
Number of citations: 216 www.sciencedirect.com
A Elaatiaoui, F Elkalai, N Benchat, M Saadi… - IUCrData, 2016 - scripts.iucr.org
The asymmetric unit of the title compound, C18H13N3S, is build up from two independent molecules slightly inclined to each other. In each molecule, the imidazo[1,2-a]pyridine ring …
Number of citations: 2 scripts.iucr.org
WK Mokone - 2018 - core.ac.uk
Imidazo [1, 2-a] pyridin-3-amine compounds have been reported to exhibit activity against a number of viruses. Their biological activity against the highly mutative HI virus is of specific …
Number of citations: 3 core.ac.uk
Z Tber, S Kansiz, M El Hafi, M Loubidi… - Acta Crystallographica …, 2019 - scripts.iucr.org
The bicyclic imidazo[1,2-a]pyridine core of the title compound, C19H19N3, is relatively planar with an rms deviation of 0.040 Å. The phenyl ring is inclined to the mean plane of the …
Number of citations: 2 scripts.iucr.org
M Adib, E Sheibani, HR Bijanzadeh, LG Zhu - Tetrahedron, 2008 - Elsevier
An efficient, one-pot, multi-component synthesis of 3-amino-2-arylimidazo[1,2-a]pyridines, 3-amino-2-arylimidazo[1,2-a]pyrazines, and 3-amino-2-arylimidazo[1,2-a]pyrimidines is …
Number of citations: 70 www.sciencedirect.com

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